![molecular formula C9H13N3O4 B1435296 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2060044-01-9](/img/structure/B1435296.png)

1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

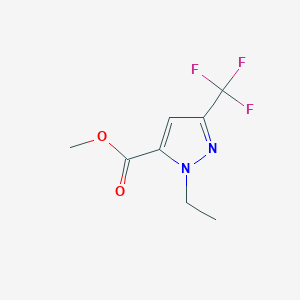

The compound “1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of 1H-1,2,3-triazole, which is a type of heterocyclic compound. The tert-butoxy and carboxylic acid groups suggest that it might have interesting reactivity .

Molecular Structure Analysis

The compound likely has a planar triazole ring, with the tert-butoxy and carboxylic acid groups adding steric bulk and polarity, respectively .Chemical Reactions Analysis

The presence of a carboxylic acid group means this compound could undergo typical acid-base reactions. The tert-butoxy group might make it a candidate for reactions involving leaving groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid could form hydrogen bonds, affecting its solubility and boiling point. The tert-butoxy group is quite bulky, which could influence its reactivity .Applications De Recherche Scientifique

Blood Coagulation Test Development

This compound has been utilized in the design of apoptotic cell-inspired particles for blood coagulation tests . These particles serve as an alternative to conventional activated partial thromboplastin time (APTT) reagents, offering enhanced stability and control over the blood coagulation process.

Antibody-Drug Conjugates

The compound’s derivatives are incorporated into antibody-drug conjugates for targeted drug delivery . This application is crucial in developing treatments that specifically target diseased cells while sparing healthy ones, thereby reducing side effects.

Proteolysis-Targeting Chimeras (PROTACs)

Similarly, it’s used in the synthesis of PROTAC® molecules . These molecules are designed for targeted protein degradation, a promising approach in drug development for diseases like cancer where certain proteins are overexpressed.

Antimicrobial Potential

Imidazole-containing compounds, which include triazole derivatives, have shown significant antimicrobial potential . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antiproliferative Effects

Research has indicated that triazole compounds exhibit antiproliferative effects against certain cancer cells . This application is particularly important in the search for new chemotherapeutic agents.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry for constructing complex molecules . Its reactivity and stability make it a valuable asset in the synthesis of various chemical entities.

Therapeutic Drug Development

Due to its structural similarity with biologically active imidazole compounds, it holds potential in the development of therapeutic drugs . Its derivatives could be explored for a range of pharmacological activities.

Safety and Handling in Research

The compound’s safety data sheet provides crucial information on handling, storage, and disposal, ensuring safe research practices . This is essential for maintaining a safe environment in laboratories where the compound is used.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)16-7(13)5-12-4-6(8(14)15)10-11-12/h4H,5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSLWWYZOCVGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)

![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)